molecular formula C20H18BrNO4 B5126155 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid

4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid

Cat. No. B5126155
M. Wt: 416.3 g/mol
InChI Key: ODLWQOUIMQQKNI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex responsible for the degradation of proteins, and to induce autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082. One area of research could focus on the development of more soluble analogs of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 that would be easier to work with in experimental settings. Another area of research could focus on the development of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 and to identify other cellular pathways that may be affected by its use.

Synthesis Methods

The synthesis of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 involves a multi-step process that begins with the reaction of 5-bromo-2,4-diethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. This intermediate is then subjected to a Knoevenagel condensation with 4-fluorobenzaldehyde to produce the desired product. The final step involves the hydrolysis of the ethyl ester groups to yield 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 in its free acid form.

Scientific Research Applications

4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma.
In addition to its anti-inflammatory properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines and inhibit the growth of tumors in animal models. This is thought to be due to its ability to inhibit the NF-κB pathway, which is often dysregulated in cancer cells.

properties

IUPAC Name

4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLWQOUIMQQKNI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid

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